molecular formula C12H14N4Na2O4 B12643137 Disodium 4,4'-azobis(4-cyanovalerate) CAS No. 56496-86-7

Disodium 4,4'-azobis(4-cyanovalerate)

Cat. No.: B12643137
CAS No.: 56496-86-7
M. Wt: 324.24 g/mol
InChI Key: ICCKYZGDUAOTHD-UHFFFAOYSA-L
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Description

Disodium 4,4’-azobis(4-cyanovalerate) is a chemical compound known for its role as an azo initiator in radical polymerization processes. It is a water-soluble compound with the molecular formula C12H14N4Na2O4 and a molecular weight of 324.24 g/mol . This compound is widely used in various industrial applications due to its ability to generate free radicals upon decomposition, which initiates polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4,4’-azobis(4-cyanovalerate) typically involves the reaction of 4,4’-azobis(4-cyanovaleric acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions generally include controlled temperature and pH to ensure complete conversion and high yield .

Industrial Production Methods

In industrial settings, the production of disodium 4,4’-azobis(4-cyanovalerate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-azobis(4-cyanovalerate) primarily undergoes decomposition reactions to generate free radicals. These radicals can further participate in various chemical reactions, including:

Common Reagents and Conditions

The decomposition of disodium 4,4’-azobis(4-cyanovalerate) is typically initiated by heat or light. Common reagents used in these reactions include:

Major Products Formed

The major products formed from the decomposition of disodium 4,4’-azobis(4-cyanovalerate) include nitrogen gas and various organic radicals. These radicals can further react to form a wide range of products, depending on the reaction conditions and the presence of other reactants .

Scientific Research Applications

Disodium 4,4’-azobis(4-cyanovalerate) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of disodium 4,4’-azobis(4-cyanovalerate) involves the homolytic cleavage of the azo bond (-N=N-) upon exposure to heat or light. This cleavage generates two free radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-centered radicals and their subsequent reactions with other molecules to propagate the polymerization .

Comparison with Similar Compounds

Disodium 4,4’-azobis(4-cyanovalerate) is compared with other azo initiators such as:

The uniqueness of disodium 4,4’-azobis(4-cyanovalerate) lies in its water solubility and efficient radical generation, making it suitable for aqueous polymerization processes and other applications where water solubility is advantageous .

Properties

CAS No.

56496-86-7

Molecular Formula

C12H14N4Na2O4

Molecular Weight

324.24 g/mol

IUPAC Name

disodium;4-[(4-carboxylato-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoate

InChI

InChI=1S/C12H16N4O4.2Na/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20;;/h3-6H2,1-2H3,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

ICCKYZGDUAOTHD-UHFFFAOYSA-L

Canonical SMILES

CC(CCC(=O)[O-])(C#N)N=NC(C)(CCC(=O)[O-])C#N.[Na+].[Na+]

Origin of Product

United States

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